![molecular formula C17H20N2O3S B5852887 N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5852887.png)
N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising activity against various types of cancer and has been studied extensively in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has also been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been found to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1. One potential area of study is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 and to identify its molecular targets. Finally, future research may focus on the development of more potent analogs of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 with improved solubility and bioavailability.
Synthesemethoden
The synthesis of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 involves a multi-step process that begins with the reaction of 4-isopropylbenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with phenylsulfonyl chloride to form N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, in vivo studies have demonstrated that N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 can inhibit tumor growth in mouse xenograft models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19(12-17(18)20)23(21,22)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDMAUQYTCOIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.